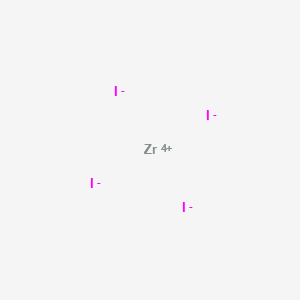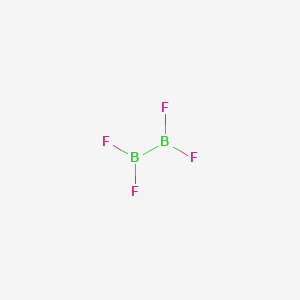
Diboron tetrafluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diboron tetrafluoride (B2F4) is a highly reactive and versatile compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. This compound is a member of the boron halides family and is characterized by its strong Lewis acidity, high electron deficiency, and low boiling point.
Mecanismo De Acción
Diboron tetrafluoride acts as a strong Lewis acid due to its electron-deficient boron atoms, which can accept electron pairs from donor molecules. In organic synthesis, diboron tetrafluoride catalyzes reactions by activating the electrophilic center of the substrate and stabilizing the transition state. In catalysis, diboron tetrafluoride acts as a co-catalyst by activating the boron-hydrogen bond and facilitating the transfer of hydride ions. In medicinal chemistry, diboron tetrafluoride induces apoptosis in cancer cells by inhibiting the activity of anti-apoptotic proteins and activating pro-apoptotic proteins.
Efectos Bioquímicos Y Fisiológicos
Diboron tetrafluoride has been shown to have low toxicity and low environmental impact. However, its strong Lewis acidity and reactivity can cause skin and eye irritation, respiratory problems, and chemical burns. In medicinal chemistry, diboron tetrafluoride has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diboron tetrafluoride has several advantages for lab experiments, including its high reactivity, low toxicity, and versatility. However, its strong Lewis acidity and reactivity can also pose challenges in handling and storage. Additionally, its high cost and limited availability can limit its use in certain experiments.
Direcciones Futuras
Future research directions for diboron tetrafluoride include the development of new synthesis methods, the exploration of its potential applications in catalysis and material science, and the investigation of its mechanism of action in medicinal chemistry. Additionally, the development of safer and more efficient handling and storage methods can further enhance its potential applications in various fields.
Métodos De Síntesis
Diboron tetrafluoride can be synthesized through several methods, including the reaction of boron trifluoride (BF3) with boron trichloride (BCl3) or boron tribromide (BBr3) in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4). Another common method involves the reaction of boron oxide (B2O3) with hydrogen fluoride (HF) in the presence of a catalyst such as aluminum fluoride (AlF3) or antimony pentachloride (SbCl5).
Aplicaciones Científicas De Investigación
Diboron tetrafluoride has been extensively studied for its potential applications in various fields, including organic synthesis, catalysis, material science, and medicinal chemistry. In organic synthesis, diboron tetrafluoride is used as a powerful Lewis acid catalyst for various reactions such as Friedel-Crafts alkylation, Diels-Alder reaction, and Michael addition. In catalysis, diboron tetrafluoride is used as a co-catalyst in various reactions such as olefin polymerization and hydroboration. In material science, diboron tetrafluoride is used as a precursor for the synthesis of boron-containing materials such as boron carbide and boron nitride. In medicinal chemistry, diboron tetrafluoride is used as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
Propiedades
Número CAS |
13965-73-6 |
|---|---|
Nombre del producto |
Diboron tetrafluoride |
Fórmula molecular |
B2F4 |
Peso molecular |
97.62 g/mol |
Nombre IUPAC |
difluoroboranyl(difluoro)borane |
InChI |
InChI=1S/B2F4/c3-1(4)2(5)6 |
Clave InChI |
WUWOPJNIAKTBSJ-UHFFFAOYSA-N |
SMILES |
B(B(F)F)(F)F |
SMILES canónico |
B(B(F)F)(F)F |
Otros números CAS |
13965-73-6 |
Sinónimos |
difluoroboranyl-difluoro-borane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



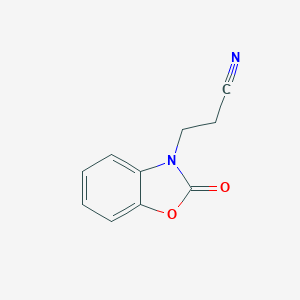
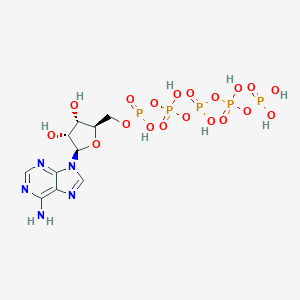
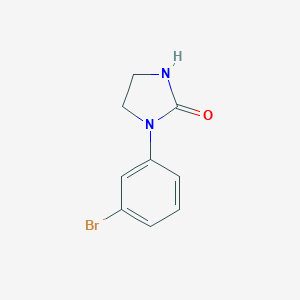
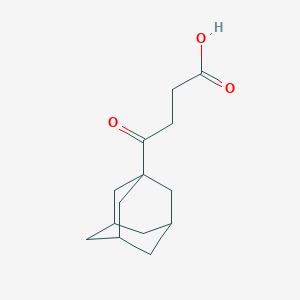
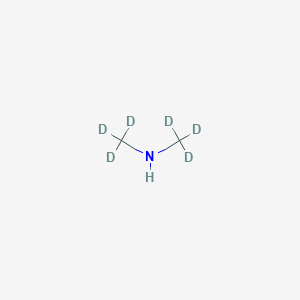
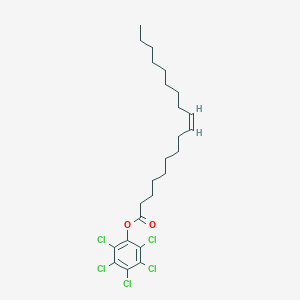
![(8S,10S,13S,14S,16S,17R)-17-acetyl-17-hydroxy-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B85226.png)
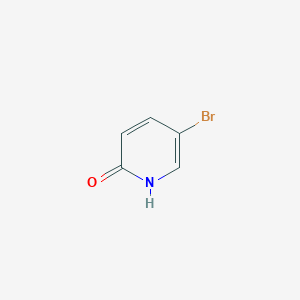
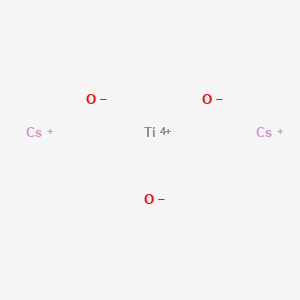
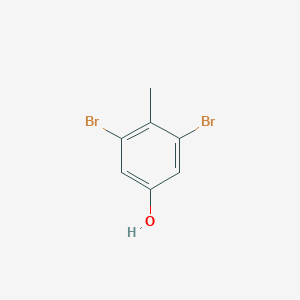
![4-Oxazolidinone, 3-ethyl-5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B85232.png)
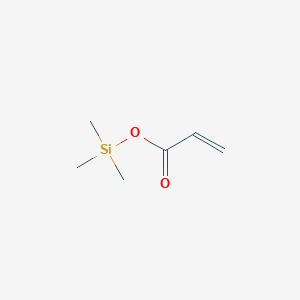
![2H-Pyran, 2-[(5-chloropentyl)oxy]tetrahydro-](/img/structure/B85234.png)
